Several clinical trials have evaluated the efficacy of Cloperastine Fendizoate in treating cough, primarily in adults and children. These studies generally showed positive results, with the drug demonstrating:
Clinical studies have shown Cloperastine Fendizoate to be generally well-tolerated with a low incidence of side effects. Commonly reported side effects include mild drowsiness, nausea, and gastrointestinal upset []. However, more research is needed to fully understand the long-term safety profile of the drug, especially in specific patient populations.
Cloperastine fendizoate is a pharmaceutical compound primarily used as an antitussive agent, meaning it is effective in suppressing cough. It is derived from cloperastine, which has been utilized in various formulations since its introduction in Japan in 1972. The chemical structure of cloperastine fendizoate can be represented by the formula , indicating it is a salt formed from cloperastine and fendizoic acid. The compound appears as white crystals or crystalline powder, exhibiting solubility in organic solvents but is practically insoluble in water .
Cloperastine fendizoate exhibits multiple biological activities:
The synthesis of cloperastine fendizoate can be summarized as follows:
Cloperastine fendizoate shares similarities with several other compounds known for their antitussive and antihistaminic effects. Here are some comparable compounds:
Compound | Type | Key Features |
---|---|---|
Codeine | Opioid | Strong antitussive but has addiction potential |
Dextromethorphan | Non-opioid | Widely used cough suppressant without addiction |
Pholcodine | Opioid | Antitussive effect but may cause dependency |
Butamirate | Non-opioid | Effective cough suppressant with minimal side effects |
Levocloperastine | Enantiomer | Similar pharmacological profile to cloperastine |
Cloperastine fendizoate stands out due to its balanced efficacy as an antitussive and antihistamine without significant sedative effects or addiction potential. Its unique synthesis method and favorable pharmacokinetic properties enhance its therapeutic profile compared to other similar compounds .
Cloperastine was first synthesized in 1972 in Japan under the brand name Hustazol and introduced in Italy in 1981. Its fendizoate salt form, cloperastine fendizoate (CAS: 85187-37-7), was later developed to enhance solubility and bioavailability. Early clinical trials highlighted its efficacy in suppressing coughs associated with respiratory infections, bronchitis, and asthma without inducing sedation or respiratory depression. By the 2000s, it gained regulatory approval in multiple European and Asian markets, cementing its position as a first-line antitussive.
Cloperastine fendizoate belongs to the diphenylmethane and piperidine classes. Its IUPAC name is 1-{2-[(4-chlorophenyl)(phenyl)methoxy]ethyl}piperidine fendizoate, reflecting its dual-component structure:
The compound is classified as a σ₁ receptor agonist, GIRK channel blocker, and H₁ antihistamine, with additional anticholinergic activity.
The molecular structure of cloperastine fendizoate (C₄₀H₃₈ClNO₅; MW: 648.19 g/mol) comprises two key domains:
Key structural attributes:
Property | Value |
---|---|
Molecular Formula | C₄₀H₃₈ClNO₅ |
Molecular Weight | 648.19 g/mol |
Solubility | ≥30 mg/mL in DMSO |
LogP | 3.8 (predicted) |
IC₅₀ (hERG inhibition) | 27 nM |
Piperidine derivatives are pivotal in drug discovery due to their versatility in targeting neurological, respiratory, and cardiovascular systems. Cloperastine fendizoate distinguishes itself through:
Comparative studies highlight its superiority over other piperidine-based antitussives like levodropropizine in reducing cough frequency by 40–60% within 1 hour.
Irritant